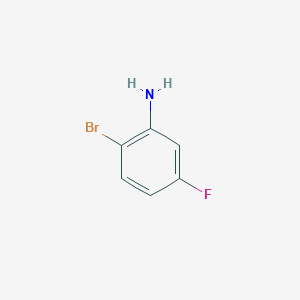

2-Bromo-5-fluoroaniline

Description

Significance as a Halogenated Aniline (B41778) Derivative in Organic Synthesis

The strategic placement of bromine and fluorine atoms on the aniline ring gives 2-bromo-5-fluoroaniline distinct chemical properties that are highly valued in organic synthesis. innospk.com The presence of these two different halogens, along with the amino group, allows for a high degree of regioselectivity in chemical reactions. smolecule.com This means that chemists can precisely control where subsequent chemical modifications occur on the molecule. The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring, guiding the substitution of other chemical groups to specific positions. smolecule.com

The bromine atom, on the other hand, can be readily replaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound an essential precursor for creating a diverse range of more complex molecules with tailored properties. smolecule.com Its role as an intermediate is crucial in the production of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.cominnospk.com

Overview of Primary Research Domains and Applications

The unique characteristics of this compound have led to its application in several key areas of research and development.

Pharmaceutical Sciences and Drug Discovery

In the pharmaceutical industry, this compound is a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its structure is a key component in the development of drugs for a variety of diseases, including cancer and infectious diseases. smolecule.comchemimpex.com For instance, it is a starting material for the synthesis of the anti-tumor drug Phortress. smolecule.comevitachem.comchemicalbook.com This compound is also used to create benzothiazole (B30560) derivatives with antitumor properties and 5-fluoronitrobenzothiazole derivatives with antimicrobial activity. Furthermore, it is a precursor in the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, an antifungal agent. sigmaaldrich.com The ability to use this compound to build complex molecular architectures is essential for the discovery of new therapeutic agents. chemimpex.com

Agrochemical Development

The development of new pesticides and herbicides often relies on halogenated compounds to enhance their efficacy and stability. This compound is used in the synthesis of various agrochemicals, including herbicides and fungicides, to help protect crops. chemimpex.com The presence of bromine and fluorine atoms in the final products can improve their biological activity and persistence in the environment, leading to more effective crop protection. For example, it is used to produce 2-bromo-5-fluorobenzonitrile, which is an intermediate for pesticides.

Advanced Materials Science

The application of this compound extends to the field of materials science, where it is used in the creation of specialty polymers and dyes. chemimpex.cominnospk.com Its derivatives can be incorporated into the structure of conductive polymers, which have applications in electronics and sensors. Research has also shown its use in synthesizing catalysts, such as mesoporous silica-supported ruthenium nanoparticles, which are highly selective in chemical reactions. Furthermore, there is potential for its use in the development of more efficient and stable organic light-emitting diodes (OLEDs). smolecule.com

Analytical Methodologies

In analytical chemistry, this compound can be employed as a reagent. chemimpex.com Its specific reactivity allows it to be used in methods for detecting and quantifying other substances in complex mixtures. chemimpex.com Additionally, the fluorine atom allows for the incorporation of radioactive isotopes, making it useful in radiotracer studies to investigate biological processes. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| CAS Number | 1003-99-2 |

| Melting Point | 43-47 °C |

| Boiling Point | 154 °C at 23 mmHg |

| Appearance | White to light yellow to dark green powder to crystal |

This data is compiled from multiple sources. smolecule.comchemimpex.cominnospk.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTXFEKVHSFTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378367 | |

| Record name | 2-Bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-99-2 | |

| Record name | 2-Bromo-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Fluoroaniline

Catalytic Hydrogenation Approaches

A primary and efficient method for synthesizing 2-bromo-5-fluoroaniline is through the catalytic hydrogenation of its corresponding nitro compound, 2-bromo-5-fluoronitrobenzene. chemicalbook.comsmolecule.com This reduction process is widely employed due to its high yields and the availability of the starting nitro compound. chemicalbook.com

Reduction of 2-Bromo-5-fluoronitrobenzene

The conversion of 2-bromo-5-fluoronitrobenzene to this compound is a standard reduction reaction. chemicalbook.comsmolecule.com This transformation can be achieved using various reducing agents, but catalytic hydrogenation is a common and effective method. chemicalbook.com The process involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the halogen substituents on the aromatic ring. evitachem.com

Employment of Raney Nickel Catalyst Systems

Raney nickel is a frequently utilized catalyst for the hydrogenation of 2-bromo-5-fluoronitrobenzene. smolecule.comgoogle.com Specifically, W-4 type Raney nickel has been documented in procedures for this synthesis. chemicalbook.comchemicalbook.comgoogle.com The reaction is typically conducted in a hydrogenation kettle under a hydrogen atmosphere. chemicalbook.comgoogle.com The use of Raney nickel is favored for its efficiency in promoting the reduction of the nitro group. smolecule.com Challenges can arise, as the bromine atom is susceptible to hydrogenolysis (dehalogenation), a side reaction that can be mitigated by careful control of reaction conditions and the use of inhibitors. chemicalbook.comevitachem.com

Optimization of Reaction Conditions: Solvents, Temperature, Pressure, and Additives

To maximize the yield and purity of this compound while minimizing side reactions like dehalogenation, careful optimization of reaction parameters is crucial.

Solvents: Methanol (B129727) is commonly used as the solvent for this hydrogenation reaction. chemicalbook.comgoogle.com

Temperature and Pressure: The reaction is often carried out at elevated temperatures and pressures. For instance, a temperature of 45°C and a hydrogen pressure of 1.0 MPa have been reported as effective conditions. google.com

Additives: The addition of bromine inhibitors is a key strategy to prevent the undesired removal of the bromine atom from the aromatic ring. chemicalbook.comchemicalbook.comgoogle.com Various organic bases have been successfully used for this purpose, including morpholine, triethylamine, thanomin, and hexahydroaniline. google.com These inhibitors appear to work by selectively passivating the catalyst sites responsible for C-Br bond cleavage. evitachem.com

The following table summarizes findings from several experimental examples using different bromine inhibitors in the Raney nickel-catalyzed hydrogenation of 2-bromo-5-fluoronitrobenzene. google.com

| Additive (Inhibitor) | Starting Material | Solvent | Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |

| Thanomin | 2-bromo-5-fluoronitrobenzene | Methanol | W-4 Raney Nickel | 1.0 | 45 | 87 | 99.4 |

| Hexahydroaniline | 2-bromo-5-fluoronitrobenzene | Methanol | W-4 Raney Nickel | 1.0 | 45 | 85 | 99.2 |

| Morpholine | 2-bromo-5-fluoronitrobenzene | Methanol | W-4 Raney Nickel | 1.0 | 45 | 83 | 99.1 |

| Triethylamine | 2-bromo-5-fluoronitrobenzene | Methanol | W-4 Raney Nickel | 1.0 | 45 | 80 | 99.1 |

Data sourced from patent CN102875389A. google.com

After the reaction is complete, the catalyst is typically removed by filtration under an inert atmosphere, such as nitrogen, to prevent oxidation of the product. chemicalbook.comgoogle.com The final product is then isolated from the filtrate through steps like solvent evaporation, washing, and crystallization. chemicalbook.comgoogle.com

Multi-Step Synthesis from Precursors

An alternative to the direct reduction of 2-bromo-5-fluoronitrobenzene is a multi-step synthesis starting from more readily available precursors like 4-fluoroaniline (B128567). google.com This pathway involves a sequence of reactions to build the desired molecule.

Acylation of 4-Fluoroaniline to 4-Fluoroacetanilide (B1213217)

The first step in this synthetic sequence is the protection of the amino group of 4-fluoroaniline via acylation. google.com This is commonly achieved by reacting 4-fluoroaniline with an acylating agent such as acetic anhydride (B1165640). google.comgoogle.com This reaction produces 4-fluoroacetanilide. google.com The purpose of the acetyl group is to moderate the activating effect of the amino group and to direct subsequent electrophilic substitution to specific positions on the aromatic ring. smolecule.com

Nitration Reactions and Regioselectivity

Following the acylation, the 4-fluoroacetanilide undergoes nitration. google.com This electrophilic aromatic substitution is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. google.com The acetyl group directs the incoming nitro group primarily to the position ortho to the acetamido group and meta to the fluorine atom. This regioselectivity leads to the formation of 2-nitro-4-fluoroacetanilide. google.com The fluorine atom's strong electron-withdrawing effect deactivates the positions ortho and para to it, further favoring nitration at the C2 position. The subsequent steps in this sequence would involve the conversion of the 2-nitro-4-fluoroacetanilide to 2-bromo-5-fluoronitrobenzene, followed by the reduction of the nitro group to yield the final product, this compound. google.com

Bromination and Nitro Group Reduction Strategies

A prevalent and classical route to this compound involves the strategic reduction of a nitro group on a pre-brominated precursor, 2-bromo-5-fluoronitrobenzene. This precursor is commonly synthesized through a multi-step process starting from 4-fluoroaniline. A Chinese patent outlines a method that begins with the acylation of 4-fluoroaniline to protect the amino group, followed by nitration to introduce a nitro group, then bromination, and finally, reduction of the nitro group to yield the target aniline (B41778). google.com

The critical final step, the reduction of 2-bromo-5-fluoronitrobenzene to this compound, can be achieved using various reducing agents. chemicalbook.com One common laboratory and industrial method involves the use of iron powder in an acidic medium, such as acetic acid mixed with ethanol (B145695). chemicalbook.com The reaction mixture is heated to reflux for several hours to ensure complete conversion. chemicalbook.com An alternative and highly efficient method is catalytic hydrogenation. chemicalbook.com This process typically utilizes Raney nickel as the catalyst in a solvent like methanol under a hydrogen atmosphere. chemicalbook.comchemicalbook.com

A detailed four-step synthesis route starting from 4-fluoroaniline is described as follows: google.com

Acylation: 4-fluoroaniline reacts with an acylating agent like acetic anhydride to form 4-fluoroacetanilide. google.com

Nitration: The resulting 4-fluoroacetanilide is treated with a mixture of concentrated sulfuric acid and fuming nitric acid to yield 2-nitro-4-fluoroacetanilide. google.com

Bromination: The acetamido group is replaced with bromine through a reaction involving a brominating reagent and sodium nitrite (B80452) under acidic conditions, forming 2-bromo-5-fluoronitrobenzene. google.com

Reduction: The final step involves the reduction of the nitro group of 2-bromo-5-fluoronitrobenzene, commonly using iron powder and acetic acid, to produce this compound. google.com

Process Optimization for Yield and Purity

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and purity while minimizing costs and environmental impact. Research has focused on refining the conditions of the nitro group reduction, which is a key step in many synthetic routes. google.com

One optimized procedure involves the catalytic hydrogenation of 2-bromo-5-fluoronitrobenzene using W-4 type Raney nickel. google.com To prevent the undesired side reaction of de-bromination, a bromine inhibitor such as thanomin, morpholine, or hexahydroaniline is added to the reaction mixture. google.com The reaction is typically conducted in methanol under a controlled hydrogen pressure of 0.8–1.2 MPa and at a temperature of 40–50 °C. Following the reaction, the catalyst is filtered off under a nitrogen atmosphere, and the product is crystallized from n-hexane. This optimized process has been reported to achieve yields of approximately 87% with a purity of 99.4%. google.com Another report cites yields up to 80% with a purity of around 99.1%.

The reduction using iron powder has also been optimized. By heating a mixture of iron powder and acetic acid to 80-85 °C before slowly adding a solution of 2-bromo-5-fluoronitrobenzene in ethanol, a yield of 96.9% and a purity of 99.2% can be achieved.

The following table summarizes the optimized conditions for the reduction of 2-bromo-5-fluoronitrobenzene.

Table 1: Optimized Reduction Conditions for 2-Bromo-5-fluoronitrobenzene

| Parameter | Catalytic Hydrogenation | Iron Powder Reduction |

|---|---|---|

| Catalyst/Reagent | W-4 Raney Nickel | Iron Powder, Acetic Acid |

| Solvent | Methanol | Ethanol |

| Temperature | 40–50 °C | 80–85 °C |

| Pressure | 0.8–1.2 MPa | Atmospheric |

| Additives | Bromine Inhibitor (e.g., Thanomin) | None specified |

| Reported Yield | ~80-87% google.com | 96.9% |

| Reported Purity | ~99.1-99.4% google.com | 99.2% |

Alternative Synthetic Pathways and Innovations

Beyond the traditional nitration-reduction strategies, alternative methods for synthesizing this compound have been explored. One significant alternative involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the bromine atom. smolecule.com A patented process illustrates this principle for a similar compound, 2-bromo-5-fluorobenzotrifluoride, which is synthesized from 5-fluoro-2-aminobenzotrifluoride via diazotization with sodium nitrite in the presence of hydrobromic acid and cuprous bromide. google.com This highlights the utility of diazonium salt chemistry in the synthesis of halogenated anilines.

Another innovative approach involves the regioselective bromination of anilines using a copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) catalyst with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈). thieme-connect.com While this specific system was demonstrated for various anilines, the principles of using catalytic systems to control regioselectivity represent an important area of innovation for producing specific isomers like this compound. thieme-connect.com

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoroaniline

Influence of Halogen Substituents on Aromatic Reactivity

The presence and positioning of bromine and fluorine on the aromatic ring are critical in determining the molecule's reactivity. These halogens exert both electronic and steric effects that influence the electron density distribution within the benzene (B151609) ring and, consequently, its susceptibility to attack by various reagents.

Bromine and Fluorine Electronic and Steric Effects

Both bromine and fluorine are electron-withdrawing groups due to their high electronegativity, which deactivates the aromatic ring towards electrophilic substitution by reducing its electron density. Fluorine, being more electronegative than bromine, exerts a stronger inductive effect (-I effect). This effect is most pronounced at the positions ortho and para to the substituent.

Sterically, the bromine atom is significantly larger than the fluorine atom, which can hinder reactions at the adjacent ortho position. This steric hindrance can influence the regioselectivity of certain reactions.

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution

The combination of electronic and steric effects of the bromine and fluorine substituents, along with the activating and ortho, para-directing amino group, results in specific regioselectivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution: The amino group is a powerful activating group and an ortho, para-director. The halogen substituents, while deactivating, are also ortho, para-directors due to their resonance effect. libretexts.org In 2-bromo-5-fluoroaniline, the positions ortho and para to the strongly activating amino group are positions 3, 4, and 6. The bromine is at position 2 and the fluorine is at position 5. Therefore, electrophilic substitution is expected to be directed primarily to the positions activated by the amino group. For instance, nitration of this compound under controlled conditions introduces a nitro group at the para position relative to the amine.

Nucleophilic Aromatic Substitution: In nucleophilic aromatic substitution (NAS) reactions, the electron-withdrawing nature of the halogens is crucial. The bromine atom, being a better leaving group than fluorine, is more susceptible to displacement by nucleophiles. The rate of NAS reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). The fluorine atom's strong electron-withdrawing effect can activate the ring for such reactions. For instance, the bromine at position 2 can undergo nucleophilic substitution.

Amine Group Reactivity and Functionalization

The amino group in this compound is a key site for a variety of chemical transformations. Its basic nature allows it to react with acids to form ammonium (B1175870) salts. More importantly, it can undergo a range of functionalization reactions, making it a versatile handle for synthesizing more complex molecules.

Common reactions involving the amine group include:

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. smolecule.com This diazonium salt is a highly versatile intermediate that can be subsequently replaced by a wide variety of substituents through Sandmeyer or similar reactions. For example, diazotization followed by reaction with cuprous bromide can be used to introduce another bromine atom.

Acylation: The amine group can be acylated to form an amide. This is often done to protect the amine group from unwanted side reactions during subsequent transformations. The resulting acetyl group is an electron-withdrawing group that can influence the regioselectivity of further substitutions.

Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines. For example, N,N-dibenzylation can be achieved by reacting with benzyl (B1604629) bromide.

Reaction Mechanisms in Key Transformation Pathways

Understanding the mechanisms of key reactions of this compound provides insight into its synthetic utility.

Electrophilic Bromination: The bromination of anilines can proceed via an electrophilic aromatic substitution mechanism. In the presence of a copper catalyst, a bromonium ion (Br⁺) is proposed as the active electrophile. thieme-connect.comsci-hub.se The amino group strongly directs the incoming electrophile to the ortho and para positions.

Reduction of a Nitro Group: A common transformation is the reduction of a nitro-substituted precursor to form the aniline (B41778). For example, 2-bromo-5-fluoronitrobenzene can be reduced to this compound using reducing agents like iron powder in acetic acid and ethanol (B145695) or through catalytic hydrogenation with Raney nickel. chemicalbook.com The mechanism with iron involves a series of single electron transfers from the metal surface to the nitro group, followed by protonation steps.

Nucleophilic Aromatic Substitution (SNAr): The mechanism of nucleophilic aromatic substitution on the halogenated ring involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups like fluorine and bromine is essential to stabilize this intermediate and facilitate the reaction. scispace.com The leaving group, typically the bromine atom due to its lower bond dissociation energy compared to fluorine, is then expelled to yield the substituted product.

Applications of 2 Bromo 5 Fluoroaniline in Advanced Organic Synthesis

Precursor in Pharmaceutical Development

2-Bromo-5-fluoroaniline has proven to be an invaluable starting material in the development of novel therapeutics. Its utility stems from the ability of its functional groups to participate in a wide array of chemical transformations, allowing for the efficient assembly of complex drug scaffolds. The presence of the bromine atom provides a handle for various cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of the final compound, and the amino group serves as a key site for amidation and heterocycle formation.

Synthesis of Drug Intermediates and Active Pharmaceutical Ingredients (APIs)

The distinct reactivity of this compound makes it a cornerstone intermediate for a range of APIs. Its integration into synthetic pathways often occurs at a critical stage, where its core structure is elaborated into the final, more complex drug molecule.

A significant application of this compound is in the synthesis of Tezacaftor (VX-661), a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Tezacaftor is a second-generation CFTR corrector used in combination therapies to treat cystic fibrosis patients with specific gene mutations.

The synthesis of Tezacaftor and related CFTR modulators relies on this compound as a key starting material. A crucial step in the industrial production involves the regioselective nitration of this compound to yield 2-bromo-5-fluoro-4-nitroaniline (B1526599). This intermediate is then further elaborated through a series of reactions to construct the complex indole (B1671886) core of the Tezacaftor molecule. For instance, the nitro group is reduced to an amine, which then participates in further bond-forming reactions. The initial bromo-fluoro-aniline scaffold is essential for the final structure and activity of the drug.

| Intermediate | Precursor | Application |

| 2-Bromo-5-fluoro-4-nitroaniline | This compound | Synthesis of Tezacaftor (VX-661) |

| Tezacaftor | This compound | CFTR Corrector |

This compound is a pivotal precursor in the synthesis of the antitumor agent Phortress. Phortress is a benzothiazole-based prodrug that shows selective activation in cancer cells. Its mechanism involves binding to the aryl hydrocarbon receptor (AhR) and inducing the expression of the cytochrome P450 enzyme CYP1A1, which metabolizes Phortress into a cell-killing species.

The regiospecific synthesis of the core structure of Phortress, 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole, utilizes this compound. The synthesis strategy involves the formation of an ortho-bromothiobenzanilide from this compound. This intermediate then undergoes a base-induced cyclization where the bromine atom is displaced, leading to the regiospecific formation of the desired 5-fluorobenzothiazole ring system. This method was developed to overcome the challenge of forming regioisomeric mixtures that are difficult to separate.

The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a valuable precursor for the construction of substituted 5-fluoroindoles. The fluorine atom at the 5-position is often desirable in drug candidates to modulate physicochemical properties.

Synthetic methods such as the Leimgruber-Batcho indole synthesis can be employed, starting from derivatives of this compound. Furthermore, the bromine atom on the aniline (B41778) ring is a key functional group for metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed reaction can be used to couple this compound with other molecules to build up the necessary structure before cyclization to the indole ring. This approach allows for the introduction of a variety of substituents onto the final indole product. Research has demonstrated the synthesis of 5-fluoro-2-(5-methylfuran-2-yl)aniline from this compound as an intermediate step towards polycyclic indoles. nih.gov

The synthesis of fused heterocyclic systems is of great interest in medicinal chemistry due to their diverse biological activities. While the direct synthesis of Benzo[e]imidazo[2,1-c] Current time information in Bangalore, IN.mdpi.comderpharmachemica.comtriazines from this compound is not extensively documented in prominent literature, the synthesis of structurally related compounds has been reported. For example, the synthesis of 8-bromo-3-methylbenzo[e]imidazo[5,1-c] Current time information in Bangalore, IN.mdpi.comderpharmachemica.comtriazine, a key intermediate for phosphodiesterase 2A inhibitors, starts from the isomeric 4-bromo-2-fluoroaniline. mdpi.com This synthesis involves oxidation, reaction with 4-methyl-1H-imidazole, reduction of a nitro group, and finally, cyclization with sodium nitrite (B80452) to form the triazine ring. mdpi.com The use of a bromo-fluoroaniline isomer highlights the importance of this class of reagents for accessing such complex heterocyclic systems.

The piperazine (B1678402) ring is a common feature in many approved drugs, valued for its ability to improve solubility and other pharmacokinetic properties. While direct, large-scale synthetic routes starting specifically from this compound to produce piperazine-containing drugs are not as prominently detailed as for other applications, the use of similar fluorinated anilines is established. For instance, in the development of antimalarial imidazolopiperazines, 4-fluoroaniline (B128567) has been used in a palladium-catalyzed amination reaction to attach the fluoro-phenyl group to the core structure. nih.gov This demonstrates the utility of fluoroanilines in general as precursors for introducing the fluorophenylpiperazine moiety, suggesting the potential of this compound for similar applications where its specific substitution pattern is required.

Development of Compounds Targeting Specific Diseases (e.g., cancer, infectious diseases)

This compound serves as a critical starting material in the synthesis of therapeutic agents aimed at combating specific diseases, most notably cancer. smolecule.comchemimpex.com Its unique structure is foundational in the creation of complex molecules designed to interact with biological targets. A significant example of its application is in the synthesis of the antitumor benzothiazole (B30560) prodrug, Phortress. smolecule.comchemicalbook.com Phortress is a targeted anticancer agent that works by being metabolized by the CYP1A1 enzyme, which is expressed in certain tumors. This metabolic process converts Phortress into a reactive species that binds to DNA, leading to cell damage and apoptosis in sensitive cancer cells. chemicalbook.com The synthesis of Phortress relies on this compound as a key intermediate, highlighting the compound's importance in developing next-generation cancer therapies. smolecule.comchemicalbook.com

Beyond cancer, the broader class of halogenated anilines and their derivatives are subjects of research for activity against infectious diseases. chemimpex.com While direct research on this compound for specific infectious diseases is emerging, related fluorinated and brominated compounds are being investigated for their potential antiviral effects. For instance, studies on other bromo-substituted nucleoside analogs have shown inhibitory effects on viruses like the African swine fever virus (ASFV) by interfering with viral DNA replication. nih.gov This line of research suggests that the structural motifs present in this compound are of significant interest to medicinal chemists developing new treatments for infectious diseases. chemimpex.comresearchgate.net

Role as a Building Block in Drug Discovery

The utility of this compound in drug discovery stems from its status as a versatile chemical building block. smolecule.comcymitquimica.com Its aniline ring is substituted with both a bromine and a fluorine atom, providing multiple reactive sites for chemists to perform further modifications. innospk.com These halogen atoms enhance reactivity and allow for precise, regioselective introduction of other functional groups through various coupling reactions, making it a valuable precursor for creating diverse molecular libraries. smolecule.comchemimpex.com

This adaptability is crucial in the early stages of drug discovery, where numerous derivatives of a lead compound are often synthesized to optimize efficacy, selectivity, and pharmacokinetic properties. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates. ccspublishing.org.cn

Detailed research illustrates its role as a precursor in synthesizing a range of bioactive molecules.

Table 1: Examples of Compounds Synthesized from this compound

| Synthesized Compound | Application Area | Reference |

| Phortress | Antitumor Agent | smolecule.comchemicalbook.com |

| orthobromothiobenzanilide of 5-fluoronitrobenzothiazole | Antimicrobial Properties | sigmaaldrich.com |

| [3-¹⁴C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | Antifungal Agent | chemicalbook.comsigmaaldrich.com |

| 2-bromo-5-fluorobenzo[¹⁴C]nitrile | Radiotracer for Biological Studies | chemicalbook.comsigmaaldrich.com |

Role in Agrochemical Formulation

In addition to pharmaceuticals, this compound is a key intermediate in the agrochemical industry. smolecule.comchemimpex.commyskinrecipes.com Its structural features are leveraged to create active ingredients for products designed to protect crops and boost agricultural productivity. innospk.com

Synthesis of Herbicides and Fungicides

The compound is explicitly used in the synthesis of modern herbicides and fungicides. smolecule.comchemimpex.com The inclusion of bromine and fluorine atoms in the molecular structure of the final agrochemical product can enhance its biological activity and stability under various environmental conditions. This allows for the development of potent solutions for managing weeds and fungal diseases that threaten crops. smolecule.com

Table 2: Agrochemical Applications

| Agrochemical Type | Function | Reference |

| Herbicides | Control and elimination of unwanted weeds | smolecule.comchemimpex.com |

| Fungicides | Prevention and treatment of fungal diseases in crops | smolecule.comchemimpex.com |

Enhancing Crop Protection and Yield

The primary goal of using herbicides and fungicides derived from this compound is to enhance crop protection, which directly translates to improved yields. chemimpex.com By effectively controlling weed populations, crops face less competition for essential resources such as water, nutrients, and sunlight. Similarly, by managing fungal pathogens, the health and productivity of the plants are preserved. Research on herbicides formulated with related fluorinated compounds has demonstrated significant improvements in weed control, leading to higher crop yields in trials.

Targeted Action and Environmental Impact Reduction

Minimizing the application rate and reducing off-target effects are crucial for lessening the environmental footprint of agriculture. coffeeandclimate.org While conventional agrochemicals can sometimes contaminate soil and water, the development of more potent and targeted chemicals aims to mitigate these risks, contributing to more sustainable agricultural practices. chemimpex.comcoffeeandclimate.org

Contribution to Materials Science

The applications of this compound are expanding beyond life sciences into the field of materials science. smolecule.comchemimpex.com Its distinct chemical properties make it a candidate for developing new functional materials with specific, tailored characteristics.

Research suggests its potential use in several advanced material applications:

Organic Light-Emitting Diodes (OLEDs): The molecular structure of this compound could be incorporated into more complex organic molecules designed to improve the efficiency and stability of OLEDs used in displays and lighting. smolecule.com

Conductive Polymers: It can serve as a monomer or an intermediate in the synthesis of conductive polymers, which are used in electronics, sensors, and antistatic coatings.

Specialized Catalysts: Studies have shown that the compound can be used to create highly selective catalysts, such as mesoporous silica-supported ruthenium nanoparticles, which are effective in specific chemical reductions.

Table 3: Applications in Materials Science

| Material Type | Potential Application | Reference |

| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs) | smolecule.com |

| Conductive Polymers | Electronics and Sensors | |

| Supported Nanoparticles | Catalysis in Organic Reactions |

Production of Specialty Polymers and Dyes

This compound serves as a crucial building block in the synthesis of specialized polymers and dyes, where its unique substitution pattern of bromine and fluorine atoms on the aniline ring imparts desirable properties to the final products. Current time information in Bangalore, IN.chemimpex.comnbinno.com The presence of these halogens enhances the reactivity and selectivity of the molecule in various chemical reactions, making it a valuable intermediate in materials science. chemimpex.com

The compound is utilized in the manufacture of specialty dyes and pigments, contributing to the creation of vibrant colors for applications such as textiles and coatings. innospk.com Its chemical properties allow for the formation of complex molecular structures necessary for chromophoric activity. innospk.commyskinrecipes.com For instance, this compound can undergo Schiff base reactions, such as with 3,5-dibromosalicylaldehyde, to yield compounds like 2,4-dibromo-6-(((2-bromo-5-fluorophenyl)imino)methyl)phenol (BFIMP). This particular derivative forms crystals that exhibit a vibrant orange fluorescence under UV light, demonstrating the potential for creating novel fluorescent materials. nih.gov

In the realm of polymer chemistry, this compound is a precursor for creating functionalized polymers. It can be used in the synthesis of polyaniline derivatives, where the incorporation of fluorine and bromine atoms can significantly alter the polymer's characteristics. chemimpex.com The introduction of a fluorine atom, in particular, can improve properties such as thermal stability and colorfastness in the resulting materials. chemimpex.com While unsubstituted polyaniline often suffers from poor solubility, the synthesis of copolymers, for example by reacting aniline with fluoroanilines, can enhance solubility in common organic solvents, thereby improving its processability for various technological applications. alfa-chemistry.com

Development of Materials with Specific Electronic or Optical Properties

The distinct electronic nature of the bromine and fluorine substituents on the aniline ring makes this compound a valuable precursor for materials with tailored electronic and optical properties. These properties are critical for applications in electronics, sensors, and optoelectronics. rsc.org

Research has indicated the potential of this compound in the development of organic light-emitting diodes (OLEDs). chemimpex.com The molecular structure of this compound can be leveraged to create more efficient and stable components for these devices. chemimpex.com The development of conductive polymers from this aniline derivative is a key area of interest. Polyaniline (PANI) and its derivatives are known for their electrical conductivity and redox activity, making them suitable for applications like solar cells, anti-corrosion coatings, and shielding of electromagnetic radiation. rsc.org The incorporation of electron-withdrawing groups like fluorine can influence the electronic properties of the polymer chain. For example, studies on fluoro-substituted polyanilines have shown that these substituents decrease the electron density on the nitrogen atom, which in turn can lower the oxidation potential of the polymer compared to unsubstituted PANI. rsc.org

A notable example of a material derived from this compound is the compound 2,4-dibromo-6-(((2-bromo-5-fluorophenyl)imino)methyl)phenol (BFIMP). nih.gov This material self-assembles into microscale twisted crystals that exhibit optical waveguiding properties, efficiently propagating light in both straight and highly curved geometries. nih.gov These crystals also display a bright orange fluorescence with an emission spectrum centered at approximately 620 nm. nih.gov Such properties highlight the potential for creating advanced optical materials from this compound derivatives.

| Material/Derivative | Derived From | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Poly(2-fluoroaniline) | 2-fluoroaniline | Lower oxidation potential than PANI | Conductive polymers, sensors | rsc.org |

| BFIMP Crystals | This compound | Optical waveguiding, orange fluorescence | Micro-scale optical devices | nih.gov |

| General Polyaniline Derivatives | Aniline and derivatives | Ionic and electronic conductivity, redox activity | Solar cells, OLEDs, anti-corrosion coatings | rsc.org |

Utility in Analytical Chemistry as a Reagent

This compound is categorized as an analytical reagent and is used in various organic reactions. nbinno.com Its primary utility in an analytical context often stems from its role as a precursor in the synthesis of more complex molecules that are then used for specific analytical purposes. chemimpex.comsigmaaldrich.com

One key application is in the synthesis of radiolabeled compounds. chemimpex.comsigmaaldrich.com The presence of a fluorine atom allows for the potential introduction of a radioactive isotope, which can then be used in radiotracer studies to investigate biological processes. chemimpex.com Similarly, it can be used to synthesize molecules like 2-bromo-5-fluorobenzo[¹⁴C]nitrile, where the carbon-14 (B1195169) isotope serves as a radiolabel for tracking the molecule in various analytical and biological assays. chemicalbook.comsigmaaldrich.com

While direct application as a standard or derivatizing agent in routine analytical techniques like chromatography is not extensively documented, its well-defined chemical properties make it a useful starting material for creating the specific molecules needed for such applications. nbinno.com For instance, its derivatives can be synthesized with high purity, a critical requirement for any analytical standard. nbinno.com

| Compound Synthesized from this compound | Potential Analytical Application | Reference |

|---|---|---|

| 2-bromo-5-fluorobenzo[¹⁴C]nitrile | Radiotracer studies | chemicalbook.comsigmaaldrich.com |

| [3-¹⁴C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | Radiolabeling for biological assays | chemicalbook.comsigmaaldrich.com |

Computational Chemistry and Spectroscopic Characterization of 2 Bromo 5 Fluoroaniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the structural and electronic properties of molecules like 2-bromo-5-fluoroaniline. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and various electronic characteristics, providing a detailed picture of the molecule's behavior at the atomic level. researchgate.net While specific computational studies on this compound are limited, extensive research on closely related derivatives, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482), provides a strong comparative framework for understanding its properties. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. chemrxiv.orgnih.gov It is particularly effective for predicting the properties of aniline (B41778) derivatives. researchgate.net Studies on related molecules, such as 2-bromo-6-chloro-4-fluoroaniline, have utilized DFT calculations with the B3LYP functional and 6-31+G(d,p) basis set to determine optimized geometrical parameters and vibrational wavenumbers. researchgate.net This level of theory has been shown to provide results that are in good agreement with experimental data. researchgate.net For instance, in the study of 2-fluoroaniline, geometry optimization at the B3LYP/aug-cc-pVTZ level of theory yielded rotational constants that compared favorably with literature data. umanitoba.ca Similarly, DFT has been employed to study the structural and electronic characteristics of m-fluoroaniline. chemrxiv.org These studies collectively demonstrate the reliability of DFT in characterizing the molecular structures of halogenated anilines.

Table 1: Optimized Geometrical Parameters for 2-bromo-6-chloro-4-fluoroaniline Data based on a related derivative compound.

| Parameter | Bond Length (Å) - B3LYP | Bond Angle (°) - B3LYP |

| C1-C2 | 1.403 | C6-C1-C2 |

| C1-N7 | 1.406 | C1-C2-C3 |

| C2-Br8 | 1.895 | C1-N7-H8 |

| C4-F10 | 1.355 | C3-C4-F10 |

| C6-Cl12 | 1.748 | C5-C6-Cl12 |

Source: Adapted from computational studies on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

Ab Initio Computations

Ab initio methods are quantum chemistry calculations that rely on fundamental principles without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a common ab initio approach. In computational studies of 2-bromo-6-chloro-4-fluoroaniline, calculations were performed at the HF level with the 6-31+G(d,p) basis set. researchgate.net The results for optimized geometrical parameters, such as bond lengths and angles, were compared with those obtained from DFT methods. It was observed that the bond lengths calculated by both HF and B3LYP methods were nearly identical. researchgate.net However, the total energy calculated by the DFT/B3LYP method was found to be lower than that calculated by the HF method, indicating a more stable structure prediction by DFT for this class of molecules. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital theory is a key framework for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap suggests higher reactivity. chemrxiv.org

For derivatives like 2-bromo-6-chloro-4-fluoroaniline, the HOMO-LUMO gap has been calculated using the B3LYP method. researchgate.net The presence of amino and halogen groups on the aromatic ring leads to a redistribution of electron density, which influences the energies of these frontier orbitals. researchgate.net The analysis helps in understanding the charge transfer that occurs within the molecule, which is responsible for its bioactive properties. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 2-bromo-6-chloro-4-fluoroaniline Data based on a related derivative compound.

| Parameter | Energy (Hartrees) - HF | Energy (Hartrees) - B3LYP |

| E_HOMO | -0.316 | -0.211 |

| E_LUMO | 0.054 | -0.016 |

| Energy Gap | 0.370 | 0.195 |

Source: Adapted from computational studies on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netjmaterenvironsci.com The MEP surface visualizes the electron density of a molecule, with different colors indicating varying electrostatic potentials. wolfram.com Typically, red areas represent regions of high electron density (negative potential) and are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential) and are susceptible to nucleophilic attack. researchgate.netresearchgate.net

In the analysis of 2-bromo-6-chloro-4-fluoroaniline, the MEP map shows the most negative potential localized over the fluorine atom, indicating it as a likely site for electrophilic interaction. researchgate.net The positive potential is observed around the NH2 group, suggesting it as a site for nucleophilic interaction. researchgate.net This charge distribution analysis is vital for understanding intermolecular interactions and chemical reactivity. researchgate.net

Mulliken's Charge Analysis

Mulliken's charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the charge distribution and the electronic structure. researchgate.net In the study of 2-bromo-6-chloro-4-fluoroaniline, Mulliken charges were calculated using both HF and B3LYP methods. researchgate.net The analysis revealed that the carbon atoms attached to the electronegative halogen and nitrogen atoms exhibit positive charges, while the heteroatoms themselves carry negative charges. researchgate.net For instance, the nitrogen atom (N7) was found to have a significant negative charge, while the attached hydrogen atoms were positive. This distribution of charges influences the molecule's dipole moment and other electronic properties. researchgate.net

Table 3: Mulliken Atomic Charges for 2-bromo-6-chloro-4-fluoroaniline Data based on a related derivative compound.

| Atom | Charge (HF) | Charge (B3LYP) |

| C1 | 0.088 | -0.111 |

| C2 | -0.222 | -0.061 |

| C4 | 0.228 | 0.119 |

| N7 | -0.801 | -0.672 |

| Br8 | -0.087 | -0.045 |

| F10 | -0.267 | -0.223 |

| Cl12 | -0.058 | -0.033 |

Source: Adapted from computational studies on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

First Order Hyperpolarizability Investigations

The study of first-order hyperpolarizability is essential for identifying materials with potential applications in non-linear optics (NLO). Molecules with large hyperpolarizability values are of interest for their ability to alter the properties of light. Computational investigations into the NLO properties of 2-bromo-6-chloro-4-fluoroaniline have been carried out using the HF and B3LYP methods. researchgate.net The calculations provide the total molecular dipole moment (μ) and the first hyperpolarizability (β₀). The results for this derivative indicate that it possesses a significant first hyperpolarizability value, suggesting that it could be a candidate for NLO applications. researchgate.net The charge transfer occurring within the molecule, facilitated by the electron-donating amino group and electron-withdrawing halogen atoms, is a key factor contributing to its NLO properties. researchgate.net

Thermodynamic Property Calculations

The thermodynamic properties of this compound and its derivatives can be effectively calculated using computational chemistry methods. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods with appropriate basis sets (such as 6-31+G(d,p)), are utilized to predict various thermodynamic parameters. sigmaaldrich.comresearchgate.net These calculations provide valuable insights into the stability and reactivity of the molecule. researchgate.net

By performing these computations, key thermodynamic functions can be determined at a standard temperature and pressure. These typically include parameters such as zero-point vibrational energy, thermal energy, specific heat capacity, and entropy. Such theoretical calculations are crucial for understanding the molecule's behavior in chemical reactions and for predicting its stability. researchgate.net

| Thermodynamic Property | Typical Computational Method | Significance |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | DFT/B3LYP, HF | Represents the energy of the molecule at absolute zero. |

| Enthalpy (H) | DFT/B3LYP, HF | Total heat content of the system. |

| Entropy (S) | DFT/B3LYP, HF | Measure of the disorder or randomness of the system. |

| Specific Heat Capacity (Cv) | DFT/B3LYP, HF | The amount of heat required to raise the temperature of the substance by one degree. |

| Rotational Constants | DFT/B3LYP, HF | Provides information about the molecule's moments of inertia and geometry. |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For this compound, this analysis is typically performed using FTIR and FT-Raman spectroscopy, with the results interpreted and assigned through comparison with theoretical DFT calculations. jetir.orgnih.gov

The FTIR spectrum of a compound provides information about the absorption of infrared radiation by its various bonds, causing them to vibrate. For a solid sample like this compound, the spectrum is typically recorded in the mid-infrared region (e.g., 4000–400 cm⁻¹) using a potassium bromide (KBr) pellet technique. jetir.org For a vibration to be IR active, there must be a change in the molecule's dipole moment during the vibration. researchgate.net Key absorption bands for this compound are expected for the N-H stretches of the amine group, C-H stretches of the aromatic ring, and the characteristic stretches for the C-F and C-Br bonds.

FT-Raman spectroscopy is a complementary technique to FTIR. researchgate.net It involves irradiating the sample with a monochromatic laser source and analyzing the scattered light. The FT-Raman spectrum is often recorded over a range such as 4000–50 cm⁻¹. researchgate.net Bands that are weak or absent in the FTIR spectrum may be strong in the FT-Raman spectrum, and vice versa. researchgate.net This is particularly true for symmetric vibrations and bonds involving heavier atoms, making it useful for observing the C-Br stretching frequency and other skeletal vibrations of the benzene (B151609) ring.

A definitive assignment of the observed vibrational bands is achieved by correlating the experimental FTIR and FT-Raman data with theoretical frequencies calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. nih.gov The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and computational approximations, bringing them into better agreement with experimental values. nih.gov The Potential Energy Distribution (PED) is also calculated to provide a quantitative description of the contribution of individual internal coordinates to each normal mode of vibration. nih.gov

Below is a table of tentative vibrational assignments for the key functional groups of this compound based on typical frequency ranges for substituted anilines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) asymmetric | ~3450-3500 | Asymmetric stretching of the amine N-H bonds. |

| ν(N-H) symmetric | ~3350-3400 | Symmetric stretching of the amine N-H bonds. |

| ν(C-H) | ~3000-3100 | Aromatic C-H stretching vibrations. |

| δ(NH₂) scissoring | ~1600-1640 | In-plane bending (scissoring) of the amine group. |

| ν(C=C) | ~1400-1600 | Aromatic ring C=C stretching vibrations. |

| ν(C-F) | ~1200-1280 | Carbon-Fluorine stretching vibration. |

| ν(C-N) | ~1250-1350 | Carbon-Nitrogen stretching vibration. |

| ν(C-Br) | ~500-650 | Carbon-Bromine stretching vibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the amine (NH₂) protons and the three aromatic protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J) are key to assigning each signal to a specific proton.

For this compound, the amine protons often appear as a broad singlet. The aromatic protons are split into complex multiplets due to spin-spin coupling with each other (ortho, meta, and para coupling) and, significantly, with the fluorine atom.

The reported ¹H NMR spectral data for this compound is as follows:

δ 7.31 (dd, J=8.8, 5.8 Hz, 1H) : This signal corresponds to the proton at position C4, which is ortho to the bromine atom and meta to the fluorine atom. It appears as a doublet of doublets due to coupling with the proton at C3 (ortho coupling, ~8.8 Hz) and the fluorine atom at C5 (meta H-F coupling, ~5.8 Hz).

δ 6.46 (dd, J=10.2, 2.9 Hz, 1H) : This signal is assigned to the proton at C6, which is ortho to the fluorine atom. It is split into a doublet of doublets by the fluorine atom (ortho H-F coupling, ~10.2 Hz) and the proton at C3 (meta coupling, ~2.9 Hz).

δ 6.34 (td, J=8.4, 2.8 Hz, 1H) : This signal corresponds to the proton at C3, which is coupled to the proton at C4 (ortho coupling, ~8.4 Hz), the proton at C6 (meta coupling, ~2.8 Hz), and the fluorine atom (para H-F coupling), resulting in a triplet of doublets.

δ 4.15 (s, 2H) : This broad singlet is characteristic of the two protons of the primary amine (-NH₂) group.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| 7.31 | Doublet of Doublets (dd) | 8.8, 5.8 | Aromatic H (C4-H) |

| 6.46 | Doublet of Doublets (dd) | 10.2, 2.9 | Aromatic H (C6-H) |

| 6.34 | Triplet of Doublets (td) | 8.4, 2.8 | Aromatic H (C3-H) |

| 4.15 | Singlet (s) | - | Amine H (-NH₂) |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the electronic effects of the three substituents: the amino (-NH₂), bromo (-Br), and fluoro (-F) groups. The carbon atom attached to the fluorine atom will exhibit splitting due to carbon-fluorine coupling (J-coupling), a characteristic feature that aids in signal assignment.

Interactive Data Table: ¹³C NMR Chemical Shifts for an N-substituted derivative of this compound

| Compound Name | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

| N-(1H-indol-2-ylmethyl)-2-bromo-5-fluoroaniline | Aromatic & Indole (B1671886) Carbons | 141.4, 139.7, 139.2, 135.8, 129.0, 125.6, 125.2, 118.8, 117.33, 117.27, 117.2, 116.2, 111.8, 100.2 | DMSO |

| N-(1H-indol-2-ylmethyl)-2-bromo-5-fluoroaniline | Methylene Carbon (-CH₂-) | 40.6 | DMSO |

| Data sourced from a study on the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives. beilstein-journals.org |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. For this compound (C₆H₅BrFN), the molecular weight is approximately 190.01 g/mol .

In an electron impact (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation of the parent molecule would likely involve the loss of the bromine atom or other small neutral molecules. The analysis of derivatives provides further structural confirmation. For instance, the characterization of N-(1H-indol-2-ylmethyl)-2-bromo-5-fluoroaniline by electron impact mass spectrometry (EIMS) showed a molecular ion peak (M⁺) at m/z 265. beilstein-journals.org High-resolution mass spectrometry (HRMS) further confirmed its elemental composition. beilstein-journals.org

Interactive Data Table: Mass Spectrometry Data for an N-substituted derivative of this compound

| Compound Name | Technique | Key Fragment (m/z) | Relative Intensity |

| N-(1H-indol-2-ylmethyl)-2-bromo-5-fluoroaniline | EIMS | 265 (M⁺) | 100% |

| N-(1H-indol-2-ylmethyl)-2-bromo-5-fluoroaniline | EIMS | 233 | 22% |

| N-(1H-indol-2-ylmethyl)-2-bromo-5-fluoroaniline | EIMS | 218 | 80% |

| N-(1H-indol-2-ylmethyl)-2-bromo-5-fluoroaniline | EIMS | 190 | 16% |

| Data sourced from a study on the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives. beilstein-journals.org |

Chromatographic Purity Assessment (e.g., HPLC, GC)

The purity of this compound is critical for its use in synthesis and research. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the standard methods for assessing its purity.

Commercial suppliers of this compound typically report purity levels of 97% to over 98%, as determined by GC analysis. This indicates that GC is a robust and routine method for quality control of this compound. The technique separates volatile compounds based on their boiling points and interactions with a stationary phase, allowing for the quantification of the main component and any impurities.

HPLC is also employed, especially for monitoring the progress of reactions involving this compound and for the purity analysis of its less volatile derivatives. epo.orgresearchgate.netnewdrugapprovals.org For example, the synthesis of phenoxyalkanoic acid derivatives using this compound utilized HPLC for product analysis, with spectra for the final compounds provided in the study's supporting materials. researchgate.net Similarly, patent literature describes the use of HPLC to monitor reaction conversion rates when this compound is used as a reactant. epo.orgnewdrugapprovals.org

While specific standardized methods with detailed parameters (e.g., column type, mobile phase composition, flow rate) are often proprietary or application-specific, the frequent citation of GC and HPLC in quality control and reaction monitoring underscores their importance in the analysis of this compound and its derivatives.

Environmental and Safety Considerations in Academic Research Settings

Hazard Identification and Classification (GHS)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Bromo-5-fluoroaniline is classified as a hazardous substance. The primary hazards are associated with its irritant properties. sigmaaldrich.com Supplier safety data indicates a "Warning" signal word is appropriate for this compound. sigmaaldrich.comtcichemicals.com

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Irritation Hazards (Skin, Eye, Respiratory System)

The GHS classification clearly identifies this compound as an irritant to the skin, eyes, and respiratory system. sigmaaldrich.com

Skin Irritation (H315): The compound is classified as a Category 2 skin irritant, meaning direct contact can cause inflammation, redness, and discomfort. sigmaaldrich.com Prolonged or repeated exposure may exacerbate this condition.

Eye Irritation (H319): As a Category 2 eye irritant, contact with the eyes is expected to cause serious irritation, including redness, pain, and watering. sigmaaldrich.com Such contact could potentially lead to more significant eye damage if not addressed immediately.

Respiratory System Irritation (H335): Inhalation of the dust or vapors of this compound may lead to irritation of the respiratory tract. sigmaaldrich.com Symptoms can include coughing, shortness of breath, and discomfort in the nose and throat. The specific target organs are noted as the respiratory system. sigmaaldrich.com

Acute Toxicity (Oral, Dermal, Inhalation)

Some suppliers have expanded the GHS classification to include acute toxicity hazards. tcichemicals.comaksci.com Safety data from TCI America indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled, corresponding to the hazard statement H302 + H312 + H332. tcichemicals.com This suggests that while the primary, universally cited hazards are irritant, there is sufficient evidence for some classifiers to also warn of acute toxicity. Therefore, exposure through ingestion, skin contact, or inhalation may lead to harmful systemic effects. scbt.com

Safe Handling and Storage Protocols in Laboratory Environments

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound in a research laboratory.

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. tcichemicals.comfishersci.com

Eyewash stations and emergency safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.com

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact. sigmaaldrich.comtcichemicals.com

Skin Protection: Protective gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact. sigmaaldrich.com Contaminated clothing should be removed and laundered before reuse. tcichemicals.com

Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) is recommended. sigmaaldrich.com

Handling Procedures:

Avoid all personal contact, including the inhalation of dust or vapors. scbt.com

Wash hands thoroughly after handling the compound. tcichemicals.com

Avoid eating, drinking, or smoking in areas where the chemical is used. tcichemicals.com

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.com

Some suppliers recommend storage under an inert atmosphere, such as argon, and in a dark place at room temperature. calpaclab.combldpharm.com

The compound should be stored separately from incompatible materials like strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. fishersci.com

Waste Management and Disposal in Research Contexts

Proper disposal of this compound and its containers is crucial to prevent harm to personnel and the environment.

The compound should be treated as hazardous chemical waste. fishersci.com

Do not dispose of the material down the drain or into sewer systems. fishersci.com

Waste should be collected in suitable, clearly labeled, and closed containers for disposal. fishersci.com

Disposal must be carried out by a licensed and approved waste disposal contractor, in accordance with all applicable local, regional, and national regulations. tcichemicals.comfishersci.com Chemical waste generators are responsible for accurately classifying the waste to ensure compliance. fishersci.com

Environmental Fate and Ecotoxicity Studies

Detailed, publicly available research on the specific environmental fate and ecotoxicity of this compound is limited. However, its classification under the German Water Hazard Class system provides a significant indicator of its potential environmental impact.

Water Hazard: this compound is assigned a Water Hazard Class (WGK) of 3, which is the highest level and signifies that the substance is "severely hazardous to water". sigmaaldrich.com This classification suggests that release into aquatic environments could cause significant and persistent damage.

General Ecotoxicity: While specific ecotoxicity data (e.g., LC50 values for aquatic organisms) is not readily available, the WGK 3 classification implies a high potential for harm to aquatic life. umweltbundesamt.de The general advice for related compounds is to not empty them into drains, and information on bioaccumulation and mobility is often unavailable, necessitating a cautious approach. fishersci.comfishersci.com

Given this information, all measures should be taken to prevent the release of this compound into the environment during its use and disposal in a research setting.

Q & A

Q. What are the recommended storage conditions for 2-bromo-5-fluoroaniline to ensure stability in laboratory settings?

- Methodological Answer: Store this compound in a tightly sealed container under refrigeration (-20°C) to prevent degradation. Its shelf life is typically 1 year under these conditions. Avoid exposure to moisture and light, as these factors may accelerate decomposition. For short-term use, aliquots can be stored at 0–6°C for up to a week .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- 1H NMR spectroscopy : Compare observed peaks with published data (e.g., δ 8.31 ppm for aromatic protons in CDCl3, as reported in quinoline derivative synthesis) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~189 for C₆H₅BrFN).

- High-performance liquid chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm.

Q. What synthetic routes are commonly used to incorporate this compound into heterocyclic compounds?

- Methodological Answer: this compound serves as a precursor in Skraup-type quinoline syntheses. For example, refluxing with crotonaldehyde in 6M HCl and toluene produces 8-bromo-5-fluoro-2-methylquinoline. Optimize yields (~40%) by controlling reaction time (18 hours) and using silica gel chromatography (0–10% EtOAc/hexanes gradient) for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties of this compound (e.g., melting point)?

- Methodological Answer: Cross-validate conflicting data (e.g., melting point discrepancies between 43–47°C and other sources) using differential scanning calorimetry (DSC) and controlled recrystallization. Ensure sample purity via HPLC before measurement. Contradictions may arise from impurities or polymorphic forms, requiring rigorous characterization protocols .

Q. What strategies improve the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer:

- Ligand selection : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency with aryl halides.

- Solvent optimization : Employ toluene or dioxane at 80–100°C for improved solubility.

- Catalyst system : Pair Pd(OAc)₂ with potassium carbonate as a base to minimize dehalogenation side reactions. Monitor progress via TLC with UV visualization .

Q. How does the electronic profile of this compound influence its regioselectivity in electrophilic substitution reactions?

- Methodological Answer: The electron-withdrawing bromo and fluoro substituents direct electrophiles (e.g., nitration) to the para position relative to the amino group. Computational modeling (DFT calculations) can predict reactivity trends. Validate experimentally using HNO₃/H₂SO₄ nitration followed by LC-MS to identify isomer distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.